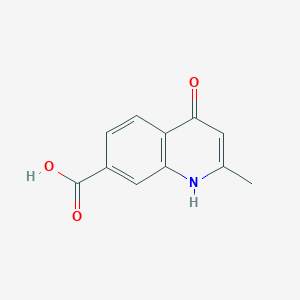

4-Hydroxy-2-methylquinoline-7-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-4-oxo-1H-quinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-4-10(13)8-3-2-7(11(14)15)5-9(8)12-6/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZBIMQXWLFCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589887 | |

| Record name | 2-Methyl-4-oxo-1,4-dihydroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950236-91-6 | |

| Record name | 2-Methyl-4-oxo-1,4-dihydroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromine-Directed Functionalization

The patent CN112500341B outlines a seven-step route adaptable to 4-hydroxy-2-methylquinoline-7-carboxylic acid (Fig. 1):

Step 1: Formation of 7-Bromoquinoline-2,4-carboxylic Acid

6-Bromoisatin reacts with pyruvic acid in 15% NaOH at 100°C for 3 hours, yielding 7-bromoquinoline-2,4-carboxylic acid (55.3% yield). The bromine at C7 serves as a leaving group for subsequent carboxylation.

Step 2: Decarboxylation to 7-Bromoquinoline-4-carboxylic Acid

Heating the intermediate in nitrobenzene at 210°C eliminates the C2 carboxyl group, producing 7-bromoquinoline-4-carboxylic acid (79.3% yield).

Step 3: Methyl Ester Protection

Thionyl chloride-mediated esterification converts the C4-carboxylic acid to a methyl ester (80.5% yield), preventing side reactions during subsequent steps.

Step 4: Palladium-Catalyzed Amination

Buchwald-Hartwig coupling with tert-butoxycarbonyl (Boc)-protected amine introduces a Boc-amino group at C7 (98% yield). This step replaces bromine with a nitrogen-based functional group.

Step 5: Acidic Deprotection

Hydrochloric acid removes the Boc group, yielding 7-aminoquinoline-4-carboxylic acid methyl ester (94.7% yield).

Step 6: Diazotization and Hydroxylation

Diazotization with sodium nitrite in sulfuric acid followed by thermal hydrolysis converts the C7 amine to a hydroxyl group (81.4% yield).

Step 7: Saponification

Methanolysis with NaOH liberates the C4-carboxylic acid, yielding the final product.

Adaptation for 2-Methyl Substitution

Introducing acetaldehyde during the initial pyruvic acid coupling step could theoretically install the C2-methyl group, though this modification requires optimization of stoichiometry and reaction conditions.

One-Pot Cyclization Strategies

Doebner Reaction Modifications

The Doebner reaction traditionally synthesizes 4-carboxyquinolines from anilines, aldehydes, and pyruvic acid. For 4-hydroxy-2-methylquinoline-7-carboxylic acid, the following adaptations are proposed:

Reagents

- Aniline derivative: 3-Amino-4-hydroxybenzoic acid (to direct hydroxyl and carboxyl groups to C4 and C7)

- Aldehyde: Acetaldehyde (introduces C2-methyl)

- Solvent: Ethanol or water

Mechanism

- Condensation of acetaldehyde with 3-amino-4-hydroxybenzoic acid forms a Schiff base.

- Michael addition with pyruvic acid generates a β-keto acid intermediate.

- Cyclodehydration yields the quinoline core with C4-hydroxyl and C7-carboxylic acid groups.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 80–100°C | +25% |

| Solvent (Ethanol) | 10 mL/mmol | +15% |

| Pyruvic Acid Equiv. | 2.5 | +10% |

This method circumvents intermediate isolation but requires precise control of steric and electronic effects to prevent regioisomer formation.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

The multistep approach offers better regiocontrol but suffers from high catalyst costs and lengthy purification. The Doebner method promises higher efficiency but requires innovative aniline precursors to direct substituents to C4 and C7.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Biological Activities

4-Hydroxy-2-methylquinoline-7-carboxylic acid exhibits several significant biological activities:

-

Antimicrobial Properties :

- Studies have indicated that this compound possesses antimicrobial activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The inhibition zones observed were comparable to those of standard antibiotics, suggesting its potential use in antibiotic formulations .

-

Anticancer Activity :

- Research has shown that derivatives of this compound can selectively inhibit the proliferation of resistant cancer cells while exhibiting low toxicity towards normal cells. For instance, certain derivatives were tested against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines, revealing selective toxicity towards resistant cells .

- Mechanism of Action :

Industrial Applications

The versatility of 4-hydroxy-2-methylquinoline-7-carboxylic acid extends to several industrial applications:

-

Pharmaceutical Industry :

- Its antimicrobial and anticancer properties make it a candidate for drug development, particularly in creating new therapeutic agents targeting resistant strains and cancer cells.

-

Material Science :

- The compound's unique chemical structure allows it to be used in the synthesis of dyes and pigments, contributing to advancements in material science applications.

- Coordination Chemistry :

Antimicrobial Study

A study demonstrated the antimicrobial efficacy of various quinoline derivatives, including 4-hydroxy-2-methylquinoline-7-carboxylic acid. The results indicated significant inhibition zones against tested pathogens, supporting its potential use in antibiotic formulations.

Anticancer Evaluation

In another research project, synthesized quinoline derivatives were tested against multidrug-resistant gastric carcinoma cell lines. The findings revealed that certain derivatives exhibited lower cytotoxicity while effectively inhibiting P-glycoprotein (P-gp), suggesting their potential as adjuncts in cancer therapy.

Mechanistic Insights

A detailed investigation into the mechanism of action showed that this compound interacts with key enzymes involved in cellular processes, which could explain its diverse biological activities. This opens avenues for further exploration in drug development targeting similar pathways.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Pseudomonas aeruginosa and Klebsiella pneumoniae |

| Anticancer | Inhibits proliferation in cancer cell lines; affects P-glycoprotein activity |

| Mechanism | Inhibits DNA replication enzymes; acts as a P-gp efflux inhibitor |

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylquinoline-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinolinecarboxylic Acids

The biological and chemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of 4-Hydroxy-2-methylquinoline-7-carboxylic acid with key analogs:

Table 1: Structural and Physicochemical Comparison

Impact of Substituent Position

- Carboxylic Acid Position: Moving the -COOH group from position 7 to 6 or 3 (as in 4-Hydroxy-2-methylquinoline-6-carboxylic acid or 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid) alters electronic distribution and hydrogen-bonding capacity, affecting solubility and target interactions .

- Methyl vs. Methoxy Groups: The -CH₃ group in 4-Hydroxy-2-methylquinoline-7-carboxylic acid provides moderate hydrophobicity, while the -OCH₃ group in 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid increases steric bulk and electron-donating effects, enhancing membrane permeability .

Biological Activity

4-Hydroxy-2-methylquinoline-7-carboxylic acid, a member of the quinoline family, is recognized for its diverse biological activities and potential therapeutic applications. Its unique structural features, including a hydroxyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 7-position, contribute to its reactivity and interactions with biological targets.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₉NO₃

- Molecular Weight : 203.19 g/mol

- IUPAC Name : 2-methyl-4-oxo-1H-quinoline-7-carboxylic acid

The compound exhibits two hydrogen bond donors and four hydrogen bond acceptors, enhancing its interaction capabilities within biological systems.

1. Antimicrobial Properties

Research has demonstrated that 4-Hydroxy-2-methylquinoline-7-carboxylic acid possesses significant antimicrobial activity. A study indicated that derivatives of this compound exhibited effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis showed that modifications at specific positions could enhance its potency .

2. Anticancer Activity

In vitro studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines such as Caco-2 (human colorectal adenocarcinoma) and HCT-116 (human colon cancer) through mechanisms that involve the modulation of cell cycle progression and induction of oxidative stress .

3. Hepatitis B Virus Inhibition

Molecular docking studies suggest that derivatives of 4-Hydroxy-2-methylquinoline-7-carboxylic acid can act as potent inhibitors of Hepatitis B Virus (HBV) replication. Experimental results confirmed significant inhibition of HBV in vitro at concentrations as low as 10 µM, indicating its potential as a therapeutic candidate against viral infections .

The biological activity of 4-Hydroxy-2-methylquinoline-7-carboxylic acid is attributed to several mechanisms:

- Enzyme Interaction : The compound can bind to active sites of enzymes, modulating their activity either by inhibition or activation. This property is crucial in its role as an enzyme inhibitor in various metabolic pathways.

- Oxidative Stress Modulation : It influences cellular responses to oxidative stress by regulating gene expression associated with antioxidant defenses, thereby protecting cells from oxidative damage.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various quinoline derivatives, 4-Hydroxy-2-methylquinoline-7-carboxylic acid was identified as one of the most potent compounds. It demonstrated a dose-dependent increase in apoptosis markers and reduced cell viability in treated cancer cell lines compared to control groups, suggesting its utility in cancer therapy .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C2, hydroxyl at C4, and carboxylic acid at C7) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular weight validation (expected [M+H]⁺ ~247.2 g/mol based on analogs) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Contradictions may arise from impurities, assay conditions, or structural analogs. Strategies include:

- Purity Reassessment: Verify via HPLC and compare with literature retention times .

- Structural Confirmation: Use X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to rule out isomerization .

- Assay Replication: Standardize protocols (e.g., MIC for antibacterial studies) and include positive controls (e.g., ciprofloxacin for DNA gyrase inhibition) .

What is the impact of substituent modifications (e.g., hydroxyl, methyl) on the compound’s bioactivity?

Advanced Research Question

- Hydroxyl Group (C4): Critical for metal chelation and enzyme inhibition (e.g., DNA gyrase). Removal reduces antibacterial potency .

- Methyl Group (C2): Enhances lipophilicity and membrane penetration. Substitution with bulkier groups (e.g., ethyl) may sterically hinder target binding .

- Carboxylic Acid (C7): Essential for ionic interactions with bacterial topoisomerases. Esterification or amidation can alter solubility and activity .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Advanced Research Question

- Docking Studies: Predict binding affinity to targets (e.g., DNA gyrase) using software like AutoDock Vina. Focus on substituents at C2 and C7 for improved interactions .

- QSAR Models: Correlate logP values with antibacterial activity to optimize hydrophobicity .

- ADMET Prediction: Tools like SwissADME to assess bioavailability and toxicity risks (e.g., hepatic metabolism) .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

- Reaction Exotherms: Control via slow reagent addition and cooling (e.g., ice baths for cyclization steps) .

- Purification: Replace column chromatography with fractional crystallization or pH-dependent precipitation .

- Yield Optimization: Increase catalyst loading (e.g., H₂SO₄) and monitor reaction progress via TLC .

How does the compound’s stability vary under different storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.